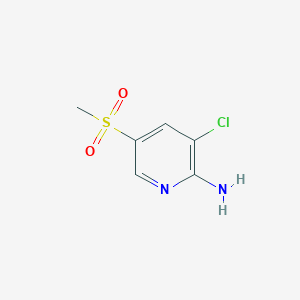
5-methyl-1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Übersicht
Beschreibung
5-methyl-1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H13ClN4O2 and its molecular weight is 304.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Triazoles, including derivatives like 5-methyl-1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, are renowned for their diverse biological activities and structural variations. The synthesis of these compounds is crucial, with a strong focus on finding more efficient methods that align with green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
The structural versatility of 1,2,3-triazoles, including quinoline-based hybrids, is noteworthy. They're extensively studied for their potential in creating new drugs due to their broad range of biological activities. The quinoline nucleus, a component of 5-methyl-1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, has led to new chemical entities in the pharmaceutical market (Graciano et al., 2021).
Recent advances in triazole and quinoline chemistry emphasize their significance in the synthesis of novel compounds with potential therapeutic applications. The focus has been on exploring their anti-inflammatory, antimicrobial, and antitumoral properties, among others. This highlights the chemical importance of structures like 5-methyl-1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride in scientific research (Li et al., 2021).
The incorporation of quinoline and its derivatives in the synthesis of corrosion inhibitors showcases their chemical utility. Quinoline's ability to form stable chelating complexes with surface metallic atoms through coordination bonding is particularly notable. This property is leveraged in the creation of anticorrosive materials, demonstrating the compound's industrial significance (Verma et al., 2020).
In the realm of fine organic synthesis, amino-1,2,4-triazoles, related to the compound , serve as pivotal raw materials. Their applications span across agricultural products, pharmaceuticals, dyes, and high-energy materials. This underscores the compound's versatility and its potential as a starting point for various industrial and scientific applications (Nazarov et al., 2021).
Eigenschaften
IUPAC Name |
5-methyl-1-(quinolin-6-ylmethyl)triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2.ClH/c1-9-13(14(19)20)16-17-18(9)8-10-4-5-12-11(7-10)3-2-6-15-12;/h2-7H,8H2,1H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGAJLXBGYDGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC3=C(C=C2)N=CC=C3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1433531.png)


![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433536.png)
![[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433538.png)
![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)

![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)


![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)
